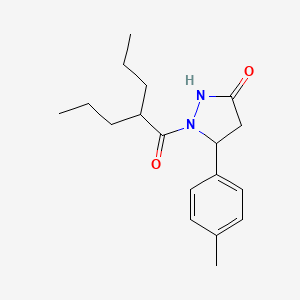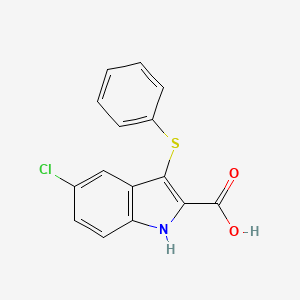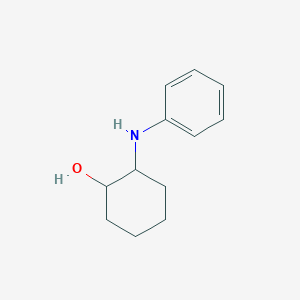
2-(Phenylamino)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylamino)cyclohexanol is an organic compound with the molecular formula C12H17NO It is characterized by the presence of a phenylamino group attached to a cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Phenylamino)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclohexylamine derivatives.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted phenylamino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenylamino)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Phenylamino)cyclohexanol involves its interaction with specific molecular targets. The phenylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: Similar in structure but lacks the phenylamino group.
Phenylcyclohexane: Contains a phenyl group but lacks the hydroxyl group.
Aniline: Contains the phenylamino group but lacks the cyclohexanol ring.
Uniqueness
2-(Phenylamino)cyclohexanol is unique due to the presence of both the phenylamino and cyclohexanol groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
38382-30-8 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-anilinocyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11-14H,4-5,8-9H2 |
InChI-Schlüssel |
ABSZYEUMTNJQPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione](/img/structure/B15212272.png)
![7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15212294.png)
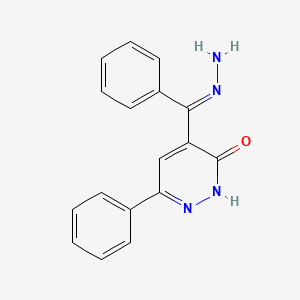
![N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide](/img/structure/B15212309.png)
![(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B15212314.png)
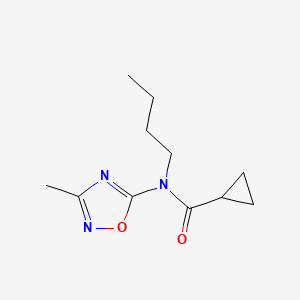
![Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-](/img/structure/B15212329.png)
![4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one](/img/structure/B15212332.png)
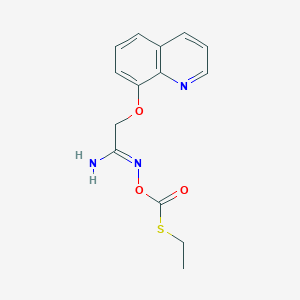
![(R)-Methyl 4-(benzo[d][1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15212349.png)

